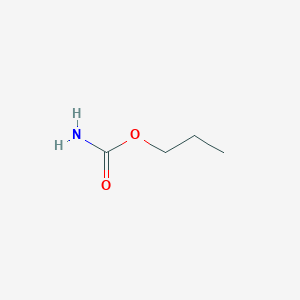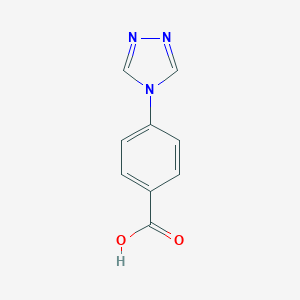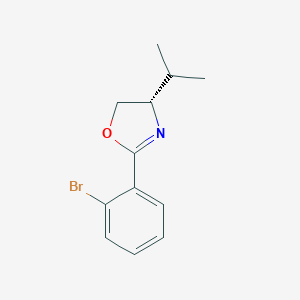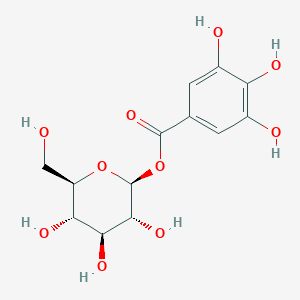
CID 2745687
説明
The compound of interest, methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties 10.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with various carbonyl compounds. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is achieved through a novel route involving a selective Sandmeyer reaction, which provides a versatile method for the preparation of these compounds . Similarly, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate involves the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine . These methods highlight the reactivity of pyrazole intermediates and their potential for functionalization.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using these methods, and the experimental data were compared with theoretical calculations using density functional theory (DFT) . The crystal structures of various pyrazole derivatives reveal the presence of hydrogen bonding and π-π interactions, which contribute to their stability and supramolecular architecture .
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions, which allow for further functionalization of the core structure. Reactions with hydroxylamines and carbazates lead to the formation of N-substituted pyrazole carboxamides and carbohydrazides . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can affect the outcome of the reactions and the properties of the final products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of substituents such as tert-butyl groups, halogens, or trifluoromethyl groups can significantly alter the compound's solubility, thermal stability, and reactivity. For instance, the introduction of a trifluoromethyl group can enhance the biological activity of the compound and provide sites for further chemical binding . The crystal packing and intermolecular interactions observed in the solid-state structures of these compounds also influence their melting points, solubility, and other physical properties .
科学的研究の応用
GPR35 アンタゴニスト
CID 2745687 は、GPR35 の可逆的、競合的アンタゴニストです . 合成アゴニストであるパモ酸による GPR35 の活性化を Ki 値 12.8 nM で阻害します . また、ザプリナストによる GPR35 の活性化も、より弱く阻害します .
GPR35 に対する選択性
This compound は、関連する受容体である GPR55 に比べて、GPR35 に対して約 57 倍の選択性を示します . この選択性は、GPR35 の特異的な標的化が望まれる研究や治療的用途において有益となる可能性があります。
大腸がん細胞における YAP/TAZ 活性の阻害
This compound は、大腸がん細胞における YAP/TAZ 活性を阻害することにより、アンカー非依存性細胞増殖を減弱することが示されています . これは、がん研究と治療における潜在的な用途を示唆しています。
細胞増殖における役割
GPR35 は、2 次元条件下では細胞増殖を促進しませんが、ソフトアガー中のアンカー非依存性増殖を促進し、これは GPR35 ノックダウンと this compound 処理によって減少しました . これは、this compound が細胞増殖と成長を調べる研究で使用できる可能性を示唆しています。
YAP/TAZ 遺伝子標的との相互作用
YAP/TAZ 遺伝子標的は、GPR35 過剰発現細胞では比較的高いレベルで発現し、GPR35 ノックダウン細胞では低いレベルで発現しました . This compound は、GPR35 過剰発現細胞ではこの活性を阻害しましたが、GPR35 ノックダウン細胞では阻害しませんでした . これは、this compound が YAP/TAZ 遺伝子標的の調節を研究する際に役立つ可能性を示唆しています。
潜在的な抗がん剤
YAP/TAZ 活性に対する阻害効果と細胞増殖における役割から、this compound は、大腸がんにおける YAP/TAZ の過剰活性化と過剰発現を標的とする有望な抗がん剤と考えられています .
作用機序
Target of Action
The primary target of CID 2745687 is the orphan receptor GPR35 . GPR35 is a member of the G-protein-coupled receptor family and has been implicated in various diseases, including colorectal cancer .
Mode of Action
This compound acts as a competitive, reversible antagonist of GPR35 . It blocks the GPR35-mediated increase in ERK1/2 phosphorylation and β-arrestin recruitment induced by pamoic acid . It competitively inhibits the effects at human GPR35 of cromolyn disodium and zaprinast, two agonists that share an overlapping binding site .
Biochemical Pathways
This compound affects the Hippo signaling pathway, specifically the YAP/TAZ activity . YAP/TAZ target genes were expressed relatively higher in GPR35 overexpressed cells and lower in GPR35 knock-down cells .
Result of Action
This compound attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells . It reduces the growth promoted by GPR35 in soft-agar, which is a model for anchorage-independent growth .
Action Environment
The action of this compound can be influenced by environmental factors such as the expression level of GPR35 and the presence of other GPR35 agonists .
特性
IUPAC Name |
methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNLZIBKERMMOA-AWQFTUOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes CID-2745687 a valuable tool for studying GPR35?
A: CID-2745687 displays high selectivity for the human GPR35 receptor, making it a valuable pharmacological tool. Unlike some other GPR35 ligands, CID-2745687 demonstrates consistent antagonist activity across different assay types, including β-arrestin recruitment, receptor internalization, and G protein activation. [, ] This consistency strengthens its reliability in research settings. Furthermore, its human ortholog selectivity allows for targeted investigation of GPR35 function in human cell lines and tissues, providing more relevant insights for potential therapeutic applications. [, ]
Q2: How does CID-2745687 interact with GPR35 and what are the downstream consequences?
A: CID-2745687 acts as a competitive antagonist at human GPR35. [] It binds to the receptor, likely at a similar site as agonists like cromolyn disodium and zaprinast, preventing their binding and subsequent activation of GPR35. Interestingly, while CID-2745687 demonstrates competitive antagonism for some agonists, it exhibits a non-competitive mode of action against others, such as pamoate. [] This suggests potential complexities in the binding site and mechanism of action depending on the specific agonist involved. Further research is needed to fully elucidate these interactions.
Q3: What is the significance of the structure-activity relationship (SAR) for CID-2745687 and its analogs?
A: While detailed SAR studies on CID-2745687 are limited in the provided literature, it's important to note the compound's key structural features: a substituted pyrazole core, a difluorophenyl ring, and a tert-butylcarbamothioylhydrazinylidene moiety. [] These features likely contribute to its binding affinity and selectivity for human GPR35. Future research exploring modifications to these structural elements could help further optimize its potency, selectivity, and pharmacokinetic properties. Understanding the SAR is crucial for designing novel and improved GPR35 antagonists.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



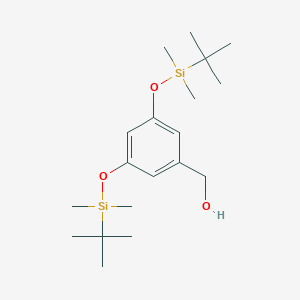
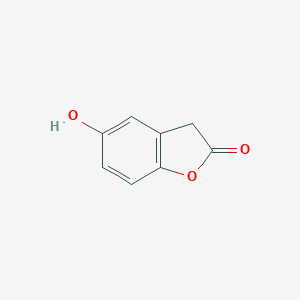
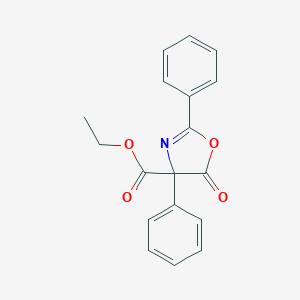

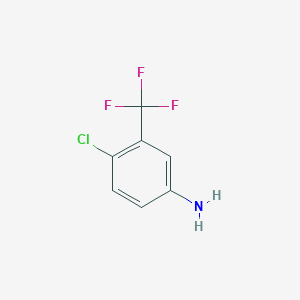


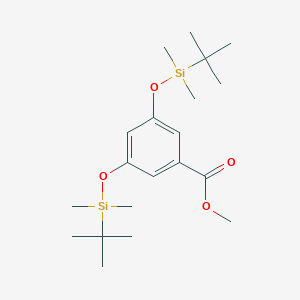
![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)
